molecular formula C18H19BrN2O3S B3674366 N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No.: B3674366
M. Wt: 423.3 g/mol
InChI Key: WQGBZAVZFDLXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-N~1~-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as BMS-986165, is a small molecule drug that is currently being developed for the treatment of autoimmune diseases. This drug belongs to the class of Janus kinase inhibitors, which work by blocking the activity of certain enzymes involved in the immune response.

Mechanism of Action

BMS-986165 works by selectively inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the signaling pathways of cytokines and growth factors. By blocking the activity of JAKs, BMS-986165 reduces the production of pro-inflammatory cytokines and thereby suppresses the immune response.
Biochemical and Physiological Effects:
BMS-986165 has been shown to reduce the levels of several pro-inflammatory cytokines, including interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-γ). Furthermore, BMS-986165 has been shown to reduce the number of immune cells that are involved in the inflammatory response, such as T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of BMS-986165 is its selectivity for JAKs, which reduces the risk of off-target effects. Furthermore, BMS-986165 has shown good oral bioavailability and a favorable pharmacokinetic profile. However, one limitation of BMS-986165 is its potential for immunosuppression, which could increase the risk of infections.

Future Directions

There are several potential future directions for the development of BMS-986165. One possibility is the exploration of its use in combination with other drugs for the treatment of autoimmune diseases. Another potential direction is the investigation of its use in other disease indications, such as cancer or viral infections. Finally, further research is needed to fully understand the long-term safety and efficacy of BMS-986165 in humans.

Scientific Research Applications

BMS-986165 has shown promising results in preclinical studies for the treatment of several autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In a phase 2 clinical trial for psoriasis, BMS-986165 demonstrated significant improvement in disease severity compared to placebo. Furthermore, BMS-986165 has shown potential as a treatment for COVID-19, as it has been shown to inhibit the replication of SARS-CoV-2 in vitro.

Properties

IUPAC Name

2-(4-bromo-N-(4-methylphenyl)sulfonylanilino)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3S/c1-13-2-10-17(11-3-13)25(23,24)21(12-18(22)20-15-6-7-15)16-8-4-14(19)5-9-16/h2-5,8-11,15H,6-7,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGBZAVZFDLXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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